molecular formula C12H22O4 B14741242 3-(2-Methylpropanoyloxy)butan-2-yl 2-methylpropanoate CAS No. 5451-74-1

3-(2-Methylpropanoyloxy)butan-2-yl 2-methylpropanoate

Cat. No.: B14741242
CAS No.: 5451-74-1
M. Wt: 230.30 g/mol
InChI Key: RHWMVKOPNPKKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpropanoyloxy)butan-2-yl 2-methylpropanoate is an organic compound with the molecular formula C11H20O4. It is an ester formed from the reaction of 2-methylpropanoic acid and 3-(2-methylpropanoyloxy)butan-2-ol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropanoyloxy)butan-2-yl 2-methylpropanoate typically involves the esterification reaction between 2-methylpropanoic acid and 3-(2-methylpropanoyloxy)butan-2-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropanoyloxy)butan-2-yl 2-methylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-methylpropanoic acid and 3-(2-methylpropanoyloxy)butan-2-ol.

    Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.

Major Products Formed

    Hydrolysis: 2-methylpropanoic acid and 3-(2-methylpropanoyloxy)butan-2-ol.

    Transesterification: Different esters and alcohols depending on the reactants used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

3-(2-Methylpropanoyloxy)butan-2-yl 2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropanoyloxy)butan-2-yl 2-methylpropanoate depends on its specific application. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on molecular targets and pathways.

Comparison with Similar Compounds

3-(2-Methylpropanoyloxy)butan-2-yl 2-methylpropanoate can be compared with other similar esters, such as:

    Propanoic acid, 2-methyl-, 3-methylbutyl ester: Similar structure but different alcohol component.

    Propanoic acid, 2-methyl-, butyl ester: Similar structure but different alcohol component.

    3-Methyl-2-buten-1-yl 2-methylpropanoate: Similar structure but different alcohol component.

These compounds share similar chemical properties but may differ in their reactivity, biological activity, and applications.

Properties

CAS No.

5451-74-1

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

3-(2-methylpropanoyloxy)butan-2-yl 2-methylpropanoate

InChI

InChI=1S/C12H22O4/c1-7(2)11(13)15-9(5)10(6)16-12(14)8(3)4/h7-10H,1-6H3

InChI Key

RHWMVKOPNPKKPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC(C)C(C)OC(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.